Cas no 893327-61-2 (1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide)
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide Chemical and Physical Properties
Names and Identifiers
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- 1-(2-(4-CHLORO-2-METHYLPHENOXY)ACETYL)-4-(4-CHLOROPHENYL)THIOSEMICARBAZIDE
- 1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-(4-chlorophenyl)thiourea
- 2-(4-chloro-2-methylphenoxy)-N-{[(4-chlorophenyl)carbamothioyl]amino}acetamide
- 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide
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- MDL: MFCD00170033
- Inchi: 1S/C16H15Cl2N3O2S/c1-10-8-12(18)4-7-14(10)23-9-15(22)20-21-16(24)19-13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,20,22)(H2,19,21,24)
- InChI Key: DRXSEYORUHOXKM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)OCC(NNC(NC1C=CC(=CC=1)Cl)=S)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 434
- Topological Polar Surface Area: 94.5
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C168640-0.5mg |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide |
893327-61-2 | 0.5mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C168640-1mg |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide |
893327-61-2 | 1mg |
$ 80.00 | 2022-06-01 | ||
| TRC | C168640-2.5mg |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide |
893327-61-2 | 2.5mg |
$ 155.00 | 2022-06-01 | ||
| abcr | AB159872-1 g |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide |
893327-61-2 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB159872-5 g |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide |
893327-61-2 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB159872-10 g |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide |
893327-61-2 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB159872-1g |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide; . |
893327-61-2 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB159872-5g |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide; . |
893327-61-2 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB159872-10g |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide; . |
893327-61-2 | 10g |
€482.50 | 2024-06-10 |
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide Suppliers
1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide
Introduction to 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide (CAS No. 893327-61-2) and Its Emerging Applications in Chemical Biology
The compound 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide, identified by the CAS number 893327-61-2, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This thiosemicarbazide derivative, characterized by its unique structural motifs—including a chloro-substituted phenyl ring, an acetyl side chain, and a thiosemicarbazide core—has garnered attention for its diverse biological activities and mechanistic versatility.
Recent advancements in medicinal chemistry have highlighted the importance of thiosemicarbazide derivatives as scaffolds for developing novel therapeutic agents. The structural features of this compound, particularly the presence of both chloro and methyl substituents on the aromatic ring, contribute to its intriguing pharmacophoric properties. These substituents not only modulate electronic distributions but also influence interactions with biological targets, making this molecule a promising candidate for further exploration.
The acetyl group appended to the phenoxy moiety introduces an additional layer of functionality, enabling potential modifications such as protease inhibition or metal chelation. Such properties are particularly relevant in contexts where enzyme-targeted therapies or metal-based drug delivery systems are under investigation. Moreover, the thiosemicarbazide core itself is well-documented for its ability to interact with various biological pathways, including those involving reactive oxygen species (ROS) and DNA repair mechanisms.
In light of recent research, compounds like 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide have been explored for their potential in modulating inflammatory pathways and oxidative stress-related diseases. Studies suggest that the chloro-substituted phenyl ring may enhance binding affinity to certain enzymes involved in cellular signaling, while the thiosemicarbazide moiety could serve as a hydrogen bond acceptor or metal-binding site. These interactions are critical for designing molecules with improved selectivity and efficacy.
One particularly intriguing aspect of this compound is its potential role in cancer chemoprevention and therapy. Emerging evidence indicates that thiosemicarbazides can induce apoptosis in tumor cells by disrupting mitochondrial function or inhibiting key survival kinases. The structural complexity of 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide allows for fine-tuning of these effects, making it a valuable tool for investigating novel anti-cancer strategies. Additionally, its ability to chelate transition metals has opened avenues for developing metallodrugs that leverage redox-active species to selectively target malignant cells.
The synthesis and characterization of this compound have been refined through modern techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods ensure high purity and confirm structural integrity, which are paramount for downstream biological evaluations. Furthermore, computational studies using molecular modeling have been employed to predict binding modes and optimize lead structures, further enhancing the compound’s potential as a drug candidate.
From a broader perspective, the development of such specialized molecules underscores the growing intersection between organic chemistry and biochemistry in addressing complex diseases. The versatility of derivatives like 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide lies in their ability to engage multiple targets simultaneously—a strategy that has gained traction in recent years due to its potential for synergistic therapeutic effects.
In conclusion, 1-(2-(4-Chloro-2-methylphenoxy)acetyl)-4-(4-chlorophenyl)thiosemicarbazide (CAS No. 893327-61-2) represents a structurally sophisticated molecule with significant promise in chemical biology and drug discovery. Its unique combination of functional groups—such as the chloro-substituted phenyl ring, acetyl side chain, and thiosemicarbazide core—makes it an attractive scaffold for designing novel therapeutics targeting inflammation, oxidative stress, and cancer. As research continues to uncover new applications for this class of compounds, their role in advancing medical science is poised to expand further.
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